7-Benzyl 2-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate
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Overview
Description
7-Benzyl 2-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate is a complex organic compound with the molecular formula C21H28N2O5 and a molecular weight of 388.46 . This compound is characterized by its unique spirocyclic structure, which includes a diazaspiro[4.4]nonane core. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl 2-(tert-butyl) 4-formyl-2,7-diazaspiro[44]nonane-2,7-dicarboxylate typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-Benzyl 2-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The benzyl and tert-butyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.
Scientific Research Applications
7-Benzyl 2-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Benzyl 2-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular responses. The exact pathways involved can vary and are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl 7-(tert-butyl) 2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate
- Tert-Butyl 7-Benzyl-9-(Hydroxymethyl)-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate
- Tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
Uniqueness
7-Benzyl 2-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate is unique due to its specific substitution pattern and the presence of the formyl group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C21H28N2O5 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
7-O-benzyl 2-O-tert-butyl 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate |
InChI |
InChI=1S/C21H28N2O5/c1-20(2,3)28-19(26)23-11-17(12-24)21(15-23)9-10-22(14-21)18(25)27-13-16-7-5-4-6-8-16/h4-8,12,17H,9-11,13-15H2,1-3H3 |
InChI Key |
NTWQZYKKYDUZFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CCN(C2)C(=O)OCC3=CC=CC=C3)C=O |
Origin of Product |
United States |
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